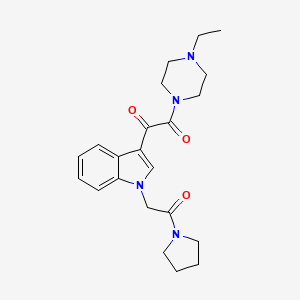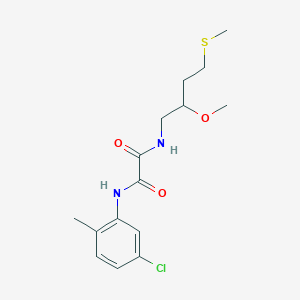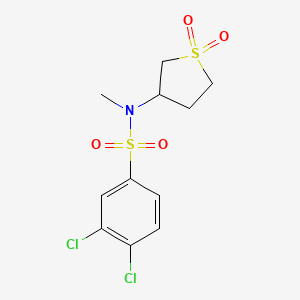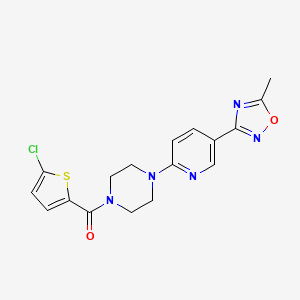
6-(3-Bromophenoxy)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenoxy)pyridine-3-carboxylic acid, also known as 6-BPPCA, is an organic compound that is widely used in a variety of scientific research applications. It is a brominated pyridine derivative and is structurally related to other brominated pyridine derivatives such as 3-bromopyridine and 4-bromopyridine. 6-BPPCA is used as an intermediate in the synthesis of a range of compounds including drugs, agrochemicals, and natural products. It has also been used in the synthesis of a number of heterocyclic compounds.
Scientific Research Applications
6-(3-Bromophenoxy)pyridine-3-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and natural products. It has also been used in the synthesis of heterocyclic compounds. In addition, 6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been used as a starting material in the synthesis of a range of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of certain proteins and cellular structures. In addition, 6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been shown to bind to certain receptors and affect their function.
Biochemical and Physiological Effects
6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and cellular structures. In addition, 6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been shown to bind to certain receptors and affect their function. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
6-(3-Bromophenoxy)pyridine-3-carboxylic acid has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it is relatively stable and can be stored for long periods of time. A limitation of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid is that it is a relatively toxic compound and should be handled with care.
Future Directions
There are several potential future directions for research involving 6-(3-Bromophenoxy)pyridine-3-carboxylic acid. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to explore its potential applications in the synthesis of drugs and other compounds. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, antifungal, and anti-cancer agent. Finally, research could be conducted to explore its potential as a starting material in the synthesis of heterocyclic compounds.
Synthesis Methods
The synthesis of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid is typically carried out through a two-step process. The first step involves the reaction of 3-bromopyridine with an acyl chloride to form the corresponding acyl bromide. This acyl bromide is then reacted with aqueous sodium hydroxide to form 6-(3-Bromophenoxy)pyridine-3-carboxylic acid.
properties
IUPAC Name |
6-(3-bromophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHFZDCAZOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenoxy)pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2793549.png)


![1-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2793552.png)

![Methyl 4-((9-(3-methoxypropyl)-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2793556.png)


![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)

![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2793568.png)
![1-(3,4-Dimethoxyphenyl)-2-((5-ethylthiophen-2-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2793569.png)
